molecular formula C39H30N2O5S2 B408929 N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE

N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE

Cat. No.: B408929
M. Wt: 670.8g/mol
InChI Key: MEEZUCVRVPYZFW-UHFFFAOYSA-N
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Description

“N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a fluorene backbone with sulfonamide groups and phenylmethyl substituents, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” typically involves multi-step organic reactions. The starting materials may include fluorene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be investigated for its potential interactions with biomolecules, such as proteins and nucleic acids. Its sulfonamide groups could play a role in enzyme inhibition or other biological activities.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be evaluated for similar activities or other pharmacological effects.

Industry

In industrial applications, “this compound” may be used as an intermediate in the production of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” depends on its specific interactions with molecular targets. The sulfonamide groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorene backbone could also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” include other fluorene derivatives and sulfonamide-containing molecules. Examples include:

  • 9-fluorenone
  • N-phenylsulfonamide
  • Bis(phenylmethyl)sulfonamide

Uniqueness

The uniqueness of “this compound” lies in its combination of a fluorene backbone with sulfonamide groups and phenylmethyl substituents. This specific arrangement of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H30N2O5S2

Molecular Weight

670.8g/mol

IUPAC Name

2-N,7-N-dibenzyl-9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide

InChI

InChI=1S/C39H30N2O5S2/c42-39-37-25-33(47(43,44)40(31-17-9-3-10-18-31)27-29-13-5-1-6-14-29)21-23-35(37)36-24-22-34(26-38(36)39)48(45,46)41(32-19-11-4-12-20-32)28-30-15-7-2-8-16-30/h1-26H,27-28H2

InChI Key

MEEZUCVRVPYZFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N(CC6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N(CC6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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